Tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 255.33 g/mol. This compound is classified as a piperidine derivative, specifically featuring a tert-butyl ester group and functional groups that include a formyl and hydroxymethyl moiety. It is primarily utilized in organic synthesis as an intermediate for the preparation of various complex organic molecules.
The compound can be sourced from various chemical suppliers and databases, including PubChem and specialized fine chemical distributors. Its CAS number is 1936273-60-7, which is essential for its identification in chemical inventories.
Tert-Butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate falls under several classifications:
The synthesis of tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps:
Technical details include careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and selectivity.
The molecular structure of tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate can be represented as follows:
UIACYDBUYRFVMD-UHFFFAOYSA-N
CC(C)(C)OC(=O)N1CCCC(CO)C1=O
Tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate participates in various chemical reactions:
These reactions are crucial for developing new compounds in medicinal chemistry and materials science.
The mechanism of action for tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate primarily revolves around its role as an intermediate in synthetic pathways.
Research indicates that such compounds can influence metabolic pathways by altering enzyme kinetics or signaling pathways.
Relevant analyses may include spectral data (NMR, IR) to confirm structure and purity.
Tert-butyl 3-formyl-3-(hydroxymethyl)piperidine-1-carboxylate has several scientific applications:
CAS No.: 90996-54-6
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3